molecular formula C6H13Cl2N3O B6601397 [2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride CAS No. 82765-60-4

[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride

Cat. No.: B6601397
CAS No.: 82765-60-4
M. Wt: 214.09 g/mol
InChI Key: MODRVOMFSXGTQO-UHFFFAOYSA-N
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Description

[2-(2-Aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride is an imidazole-derived compound characterized by a methanol-substituted imidazole core, an aminoethyl side chain, and two hydrochloride counterions. Its molecular formula is C₆H₁₂N₃O·2HCl, with a molecular weight of 228.11 g/mol. The compound’s predicted collision cross-section (CCS) values, derived from ion mobility-mass spectrometry, vary depending on adduct formation:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 128.08184 124.4
[M+Na]⁺ 150.06378 133.7
[M-H]⁻ 126.06728 123.7

These data suggest moderate polarity and structural compactness .

Properties

IUPAC Name

[2-(2-aminoethyl)-1H-imidazol-5-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c7-2-1-6-8-3-5(4-10)9-6;;/h3,10H,1-2,4,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODRVOMFSXGTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CCN)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an amido-nitrile with a nickel catalyst under mild conditions, which leads to the formation of the imidazole ring . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is scaled up to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Histamine Dihydrochloride

  • Structure : 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride.
  • Key Differences: Lacks the methanol substituent at the imidazole 4-position but shares the aminoethyl side chain.
  • Applications : Widely used as a biochemical tool for studying histamine receptors due to its role in immune and neurological signaling .

1H-Imidazol-2-ylmethanol Hydrochloride

  • Structure: Methanol substituent at the imidazole 2-position instead of the 4-position.

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

  • Structure : Features a partially saturated imidazoline ring and an aniline substituent.
  • Key Differences: Saturation reduces aromaticity, increasing conformational flexibility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
[Target Compound] C₆H₁₂N₃O·2HCl 228.11 Methanol, aminoethyl, imidazole
Histamine dihydrochloride C₅H₉N₃·2HCl 184.06 Aminoethyl, imidazole
1H-Imidazol-2-ylmethanol hydrochloride C₄H₆N₂O·HCl 134.56 Methanol, imidazole
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl C₉H₁₁N₃·HCl 197.66 Aniline, imidazoline
  • Solubility Trends: The dihydrochloride salt form of the target compound and histamine enhances water solubility compared to neutral analogs. The methanol group in the target compound may further improve solubility in polar solvents .
  • Thermal Stability : The imidazoline derivative (Entry 4) exhibits lower thermal stability due to reduced aromaticity, while nitroimidazole derivatives (e.g., compounds in ) show higher stability from electron-withdrawing nitro groups .

Biological Activity

[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound belonging to the imidazole family, characterized by its unique structure that includes an aminoethyl group and a methanol group attached to the imidazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Chemical Formula: C6H13Cl2N3O
  • Molecular Weight: 202.09 g/mol
  • CAS Number: 82765-60-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction may lead to a reduction in enzyme activity, impacting various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is particularly noted in breast and colon cancer cells, where it appears to disrupt cellular proliferation.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent anticancer activity.

Research Applications

Due to its diverse biological activities, this compound is utilized in various research applications:

  • Biochemical Assays: Used as a ligand in enzyme assays to study enzyme kinetics.
  • Synthesis of Derivatives: Serves as a building block for synthesizing more complex imidazole derivatives with enhanced biological properties.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in treating infections and cancers.

Comparison with Similar Compounds

When compared to other imidazole derivatives such as histidine and histamine, this compound stands out due to its unique functional groups that enhance its reactivity and biological profile.

CompoundStructure CharacteristicsBiological Activity
HistidineAmino acid with imidazole side chainEssential for protein synthesis
HistamineBiogenic amineMediator in allergic reactions
This compoundContains methanol groupAntimicrobial, anticancer

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